DL-Methotrexate dipotassium salt dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Methotrexate dipotassium salt dihydrate is a chemical compound with the molecular formula C20H20N8O5•2K•2H2O and a molecular weight of 566.65 . It is also known by its alternate names, such as N-[4-[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-glutamic acid dipotassium salt dihydrate . This compound is primarily used in biochemical and proteomics research .
Vorbereitungsmethoden
The synthesis of DL-Methotrexate dipotassium salt dihydrate involves several steps, including the reaction of 2,4-diamino-6-pteridinylmethylamine with 4-formylbenzoic acid, followed by the addition of glutamic acid . The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Analyse Chemischer Reaktionen
DL-Methotrexate dipotassium salt dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving common reagents such as halogens or alkyl groups can lead to the formation of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
DL-Methotrexate dipotassium salt dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic applications, particularly in cancer research, due to its structural similarity to methotrexate, a known chemotherapeutic agent.
Industry: The compound is used in the development of new chemical processes and materials.
Wirkmechanismus
The mechanism of action of DL-Methotrexate dipotassium salt dihydrate involves its interaction with specific molecular targets and pathways. It is believed to inhibit the enzyme dihydrofolate reductase, which plays a crucial role in the synthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell division, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
DL-Methotrexate dipotassium salt dihydrate can be compared with other similar compounds, such as:
Methotrexate: A well-known chemotherapeutic agent with a similar structure and mechanism of action.
Aminopterin: Another folic acid antagonist with similar biochemical properties.
Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in nucleotide synthesis.
Eigenschaften
Molekularformel |
C20H24K2N8O7 |
---|---|
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
dipotassium;2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;dihydrate |
InChI |
InChI=1S/C20H22N8O5.2K.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;;2*1H2/q;2*+1;;/p-2 |
InChI-Schlüssel |
YGBUKLKHEDROGE-UHFFFAOYSA-L |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.